molecular formula C22H22N8O2 B3009212 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396760-48-7

3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B3009212
CAS No.: 1396760-48-7
M. Wt: 430.472
InChI Key: UCLUHVMCYITFEJ-UHFFFAOYSA-N
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Description

The compound 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic molecule featuring a triazolone core linked to a piperidine ring substituted with a benzoyl group bearing a tetrazole moiety. This structure combines pharmacophoric elements critical for diverse biological activities, including kinase inhibition and antimicrobial effects. The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and solubility, while the triazolone and piperidine moieties contribute to conformational flexibility and binding affinity .

Properties

IUPAC Name

2-methyl-4-phenyl-5-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-3-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N8O2/c1-27-22(32)30(18-9-3-2-4-10-18)20(24-27)17-8-6-12-28(14-17)21(31)16-7-5-11-19(13-16)29-15-23-25-26-29/h2-5,7,9-11,13,15,17H,6,8,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLUHVMCYITFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC(=CC=C3)N4C=NN=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Benzoylation: The tetrazole derivative can then be benzoylated using benzoyl chloride in the presence of a base like pyridine.

    Piperidine Introduction: The benzoylated tetrazole can be reacted with a piperidine derivative under suitable conditions to introduce the piperidine ring.

    Triazole Formation: The final step involves the formation of the triazole ring, which can be achieved by cyclization of the appropriate hydrazine derivative with a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its multiple functional groups allow for interactions with various biological targets.

Medicine

In medicinal chemistry, 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one could be explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism would require detailed studies, including binding assays and molecular modeling.

Comparison with Similar Compounds

Table 1: Key Structural Features and Inferred Properties of Comparable Compounds

Compound Name Core Structure Key Substituents/Modifications Inferred Physicochemical Properties Potential Applications References
Target Compound 1,2,4-triazol-5(4H)-one 3-(1H-tetrazol-1-yl)benzoyl-piperidine, 1-methyl, 4-phenyl Moderate solubility (tetrazole), high stability Kinase inhibition, antimicrobial agents
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazol-5-one Benzothiazole, allyl Lipophilic (benzothiazole), moderate stability Anticancer, antibacterial
5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one 1,2,4-triazol-3-one 3-Methylphenyl acetyl-piperidine Lower solubility (acetyl), rigid conformation CNS-targeting therapies
4-(Coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl-tetrazolyl-pyrazol-3-one (Compound 4g, ) Pyrazol-3-one, tetrazole Coumarin-diazepine hybrid High molecular weight, variable solubility Fluorescent probes, enzyme inhibitors

Analysis of Substituent Effects

Tetrazole vs. Acetyl Groups :

  • The tetrazole group in the target compound enhances polarity and solubility compared to the acetyl-substituted analogue in Table 1 . This modification may improve bioavailability in aqueous environments.
  • Acetyl groups, as seen in 5-{1-[(3-methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, increase lipophilicity, favoring blood-brain barrier penetration for CNS applications .

Benzothiazole vs. The benzoyl-tetrazole moiety in the target compound balances hydrophilicity and aromatic interactions, ideal for enzyme active-site binding .

Piperidine Linker :

  • Piperidine rings in all compared compounds confer conformational flexibility, aiding in target engagement. However, substitutions on the piperidine (e.g., benzoyl vs. acetyl) significantly alter steric and electronic profiles .

Research Findings and Methodological Insights

  • Crystallographic Characterization: Structural data for analogous compounds (e.g., pyrazol-5-ones) were refined using SHELX software, ensuring precise bond-length and angle measurements critical for SAR studies . ORTEP-III was employed for 3D graphical representations, highlighting planar triazolone/tetrazole regions and non-planar piperidine conformations .
  • Synthetic Routes : The target compound’s tetrazole group likely originates from [2+3] cycloaddition reactions, as seen in ’s preparation of tetrazolyl-pyrazolones . Piperidine coupling methods align with protocols for acetyl-piperidine derivatives in .

Biological Activity

The compound 3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including a tetrazole ring, a benzoyl moiety, and a piperidine structure. The presence of these groups contributes to its biological activity by enabling interactions with various biological targets.

Property Value
Molecular Formula C18H19N7O3
Molecular Weight 381.4 g/mol
IUPAC Name This compound
CAS Number 1226441-81-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The tetrazole ring mimics certain biological molecules, facilitating binding to active sites and modulating various biochemical pathways. The piperidine and benzoyl groups enhance the compound's stability and membrane permeability, which are crucial for its efficacy in biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing benzotriazole structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The incorporation of bulky hydrophobic groups in related compounds has been linked to enhanced antibacterial activity.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The specific interaction of the triazole ring with cellular targets may contribute to these effects.

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of benzotriazole derivatives, it was found that certain compounds exhibited MIC values ranging from 12.5 to 25 μg/ml against Candida albicans and Aspergillus niger. This highlights the potential for similar triazole-containing compounds to exhibit comparable or enhanced antifungal activities .

Antiparasitic Activity

Another investigation focused on the antiparasitic effects of benzotriazole derivatives against Trypanosoma cruzi, demonstrating dose-dependent growth inhibition. Compounds were found to be significantly more effective than traditional treatments at certain concentrations . This suggests that the compound may also possess similar antiparasitic properties.

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